1-Bromo-2,3-dimethoxy-5-nitrobenzene is an aromatic compound characterized by the presence of a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 262.059 g/mol. The compound is typically represented by the InChI Key QSEWGOVLIQAGQY-UHFFFAOYSA-N and is classified under various chemical databases with the CAS number 55034-12-3 .
The structure of 1-Bromo-2,3-dimethoxy-5-nitrobenzene features a nitro group (-NO2) that is an electron-withdrawing substituent, which can influence its reactivity and biological activity. The methoxy groups (-OCH3) are electron-donating groups that can affect the compound's solubility and interaction with biological targets.
Several synthetic routes exist for producing 1-Bromo-2,3-dimethoxy-5-nitrobenzene. A common method involves:
1-Bromo-2,3-dimethoxy-5-nitrobenzene finds utility in various fields:
Interaction studies of 1-Bromo-2,3-dimethoxy-5-nitrobenzene with biological macromolecules such as proteins or nucleic acids are crucial for understanding its mechanism of action. These studies often employ techniques such as:
Such studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding its potential therapeutic applications .
Several compounds share structural similarities with 1-Bromo-2,3-dimethoxy-5-nitrobenzene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Key Differences |
---|---|---|---|
1-Bromo-3-methoxy-5-nitrobenzene | 500298-30-6 | 0.84 | Different methoxy positioning |
4-Bromo-1-methoxy-2-nitrobenzene | 33696-00-3 | 0.94 | Different substitution pattern |
2-Bromo-4-methoxy-1-nitrobenzene | 98447-30-4 | 0.87 | Varying positions of substituents |
1-Bromo-4-methoxy-2-nitrobenzene | 5344-78-5 | 0.87 | Alternative methoxy placement |
1-Bromo-3-methoxy-2-nitrobenzene | 500298-30-6 | 0.87 | Different arrangement of functional groups |
These compounds differ primarily in the position of substituents on the benzene ring, which significantly influences their chemical behavior and biological activity.